molecular formula C13H11F3N2 B6123262 2-PHENYL-3-(TRIFLUOROMETHYL)-2H,4H,5H,6H-CYCLOPENTA[C]PYRAZOLE

2-PHENYL-3-(TRIFLUOROMETHYL)-2H,4H,5H,6H-CYCLOPENTA[C]PYRAZOLE

Cat. No.: B6123262
M. Wt: 252.23 g/mol
InChI Key: KAKPABQLUODEAF-UHFFFAOYSA-N
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Description

2-Phenyl-3-(trifluoromethyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole is a heterocyclic compound featuring a pyrazole ring fused with a cyclopentane ring. The presence of a phenyl group and a trifluoromethyl group enhances its chemical stability and reactivity, making it a valuable scaffold in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-3-(trifluoromethyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole typically involves cyclization reactions. One common method is the [3+2] cycloaddition reaction between diphenyldiazomethane and a trifluoromethyl-substituted alkene . This reaction is usually carried out under mild conditions, often at room temperature, and can be catalyzed by transition metals or photoredox catalysts .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as diazotization, cyclization, and purification to achieve high yields and purity .

Mechanism of Action

The mechanism of action of 2-phenyl-3-(trifluoromethyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Uniqueness: 2-phenyl-3-(trifluoromethyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole is unique due to its fused ring system, which imparts distinct chemical and biological properties. The combination of a phenyl group and a trifluoromethyl group enhances its stability and reactivity, making it a versatile scaffold in various applications .

Properties

IUPAC Name

2-phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2/c14-13(15,16)12-10-7-4-8-11(10)17-18(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKPABQLUODEAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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